tert-Butyl ethyl 3-octylpentanedioate
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Overview
Description
tert-Butyl ethyl 3-octylpentanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl 3-octylpentanedioate typically involves esterification reactions. One common method is the reaction between tert-butyl alcohol, ethyl alcohol, and 3-octylpentanedioic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl 3-octylpentanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ethyl 3-octylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl 3-octylpentanedioate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. These products can then interact with cellular pathways, potentially exerting antimicrobial or other bioactive effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ethyl 3-octylpentanedioate: Unique due to its specific ester structure and long alkyl chain.
Ethyl tert-butyl ether: Similar in having a tert-butyl group but differs in its ether linkage.
tert-Butyl acetate: Another ester with a tert-butyl group but with a simpler structure.
Uniqueness
This compound stands out due to its combination of a tert-butyl group, an ethyl group, and a long alkyl chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific solubility, volatility, and reactivity characteristics.
Properties
CAS No. |
90016-13-0 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 3-octylpentanedioate |
InChI |
InChI=1S/C19H36O4/c1-6-8-9-10-11-12-13-16(14-17(20)22-7-2)15-18(21)23-19(3,4)5/h16H,6-15H2,1-5H3 |
InChI Key |
PXHUSXLYOYBSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)OCC)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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